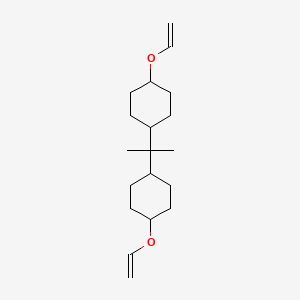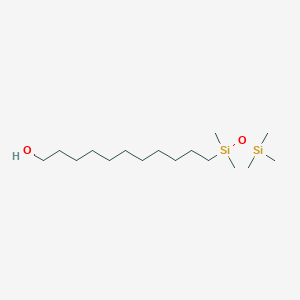
11-(Pentamethyldisiloxanyl)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Pentamethyldisiloxanyl)undecan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pentamethyldisiloxanyl group attached to an undecanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Pentamethyldisiloxanyl)undecan-1-ol typically involves the reaction of undecanol with pentamethyldisiloxane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane group. A common method involves the use of a catalyst, such as platinum or palladium, to facilitate the hydrosilylation reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Pentamethyldisiloxanyl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
11-(Pentamethyldisiloxanyl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 11-(Pentamethyldisiloxanyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Undecanol: A fatty alcohol with a similar undecanol backbone but lacking the pentamethyldisiloxanyl group.
Undecyl alcohol: Another fatty alcohol with similar properties but different structural features.
Hendecanol: A primary alcohol with an eleven-carbon chain, similar to 1-undecanol.
Uniqueness: 11-(Pentamethyldisiloxanyl)undecan-1-ol is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for various specialized applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
162112-47-2 |
|---|---|
Molekularformel |
C16H38O2Si2 |
Molekulargewicht |
318.64 g/mol |
IUPAC-Name |
11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3 |
InChI-Schlüssel |
CPRWSMNBVKIYFF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


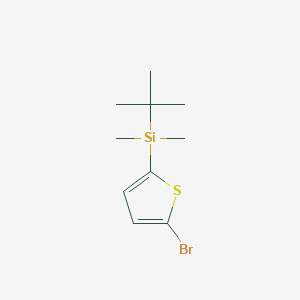
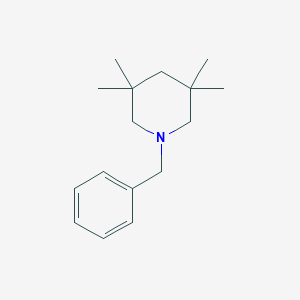
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
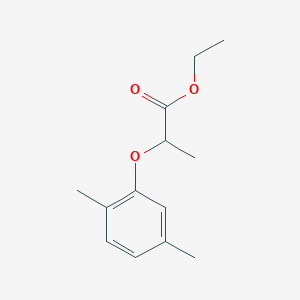

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
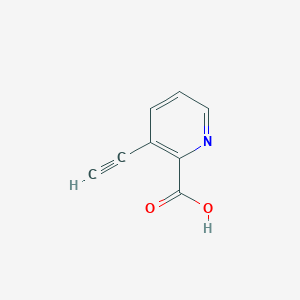
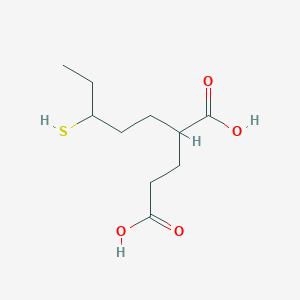
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
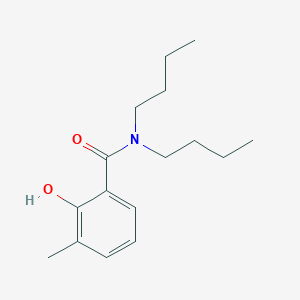
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
